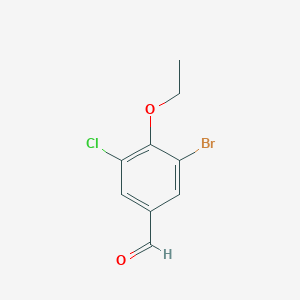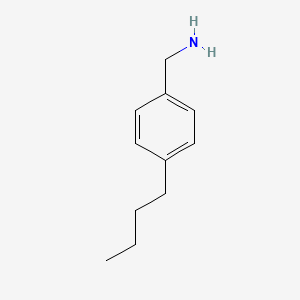
4-丁基苄胺
概述
描述
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with various starting materials. For instance, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones is described, which involves the reaction of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde . Similarly, the synthesis of 4,6-O-butylidene derivatives of glucopyranosylamine is achieved through a series of reactions, including the use of 2-hydroxybenzaldehyde . These methods suggest that the synthesis of 4-butylbenzylamine could potentially involve a benzylamine derivative reacted with a butyl-based reagent.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various analytical techniques such as IR, 1H-NMR, 13C-NMR, and UV spectral data . X-ray diffraction methods are used to confirm the crystal structures of the synthesized compounds, revealing details such as the presence of the beta-anomer and the tridentate ONO ligation-core in the case of 4,6-O-butylidene derivatives . These techniques could similarly be applied to determine the molecular structure of 4-butylbenzylamine.
Chemical Reactions Analysis
The papers describe the reactivity of synthesized compounds with other reagents. For example, the reactions of 4-hydroxy-3,5-di-tert-butylbenzylidene chloride with aminals result in dehydrochlorination and dechloroamination, forming various products . This indicates that related compounds can undergo substitution reactions, which could be relevant for understanding the reactivity of 4-butylbenzylamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their synthesis and characterization. The potentiometric titration in non-aqueous solvents is used to investigate the effects of solvents and molecular structure upon acidity, determining pKa values . The crystal structures provide insights into the conformation and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the stability and reactivity of the compounds . These analyses could be extrapolated to predict the properties of 4-butylbenzylamine.
科学研究应用
氧化动力学和机理
- 对叔丁基苄胺(一种类似化合物)的研究提供了对其被双周期高锰酸根(III)氧化的动力学和机理的见解。这项研究有助于理解 4-丁基苄胺等相关化合物的反应动力学 (Angadi & Tuwar, 2012)。
光氧化研究
- 对各种呋喃及其衍生物的光氧化研究利用了与 4-丁基苄胺结构相关的化合物。这些研究对于理解环境影响和反应途径至关重要 (Álvarez 等,2007)。
不对称合成
- 4-丁基苄胺和相关化合物已用于 1,3-二胺的不对称合成,证明了它们在为各种应用创造手性分子中的用途 (Martjuga 等,2011)。
萃取和分离过程
- 相关化合物在从盐水源中萃取铷中的使用表明了 4-丁基苄胺衍生物在选择性萃取过程中的潜力,这对于资源回收和环境技术具有重要意义 (Wang, Che, & Qin, 2015)。
抗真菌药物合成
- 一类抗真菌化合物布替萘芬的类似物已使用 4-丁基苄胺的衍生物合成,扩展了新型抗真菌治疗的研究范围 (Zhao, 2004)。
微生物生产研究
- 关于覆盆子酮前体微生物生产的研究涉及了使用与 4-丁基苄胺结构相关的化合物。这项研究有助于生物技术和天然产物合成的领域 (Feron 等,2007)。
质子电导研究
- 4-氨基苄胺,一种相关化合物,已用于在无水条件下开发质子电导膜。这项研究与燃料电池和能源相关技术的发展有关 (Jalili & Tricoli, 2014)。
晶体结构分析
- 衍生自 4-丁基苄胺的化合物的晶体结构已被分析以了解它们的分子结构,为材料科学和化学提供了有价值的信息 (Rajsekhar 等,2002)。
聚合抑制剂合成
- 4-丁基苄胺衍生物因其在聚合抑制剂合成中的作用而受到研究,聚合抑制剂在工业过程和材料科学中至关重要 (Dugheri 等,2017)。
生物技术应用
- 使用类似于 4-丁基苄胺的系统,通过工程大肠杆菌中从头生物合成途径自主生产 1,4-丁二醇的研究,说明了该化合物在合成生物学和代谢工程中的潜力 (Liu & Lu, 2015)。
安全和危害
作用机制
Target of Action
It’s known that benzylamine derivatives often interact with various enzymes and receptors in the body
Mode of Action
Benzylamine derivatives typically act through nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule donating an electron pair) attacks an electrophilic carbon of the benzylamine, leading to a change in the molecular structure .
Biochemical Pathways
Benzylamine derivatives are known to participate in various biochemical processes, often acting as intermediates in the synthesis of other compounds .
Pharmacokinetics
Its boiling point of 235-236 °c and density of 0927 g/mL at 25 °C suggest that it may have specific pharmacokinetic properties
Result of Action
It’s known that benzylamine derivatives can cause various physiological effects based on their interaction with different targets
Action Environment
The action, efficacy, and stability of 4-Butylbenzylamine can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other substances in the environment . Moreover, factors such as temperature, pH, and the presence of light could potentially influence its stability and action .
属性
IUPAC Name |
(4-butylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVGSPOHLFKLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398638 | |
| Record name | 4-butylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57802-79-6 | |
| Record name | 4-butylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details
























Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfonyl]acrylonitrile](/img/structure/B1334426.png)
![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)


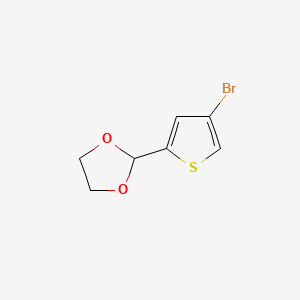
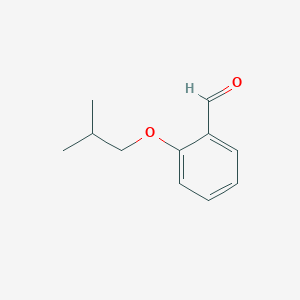

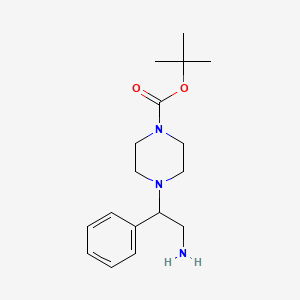

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1334447.png)

